molecular formula C25H28O6 B12413709 (2S)-5,7,2',4'-Tetrahydroxy-8-prenyl-5'-(1,1-dimethylallyl)flavanone CAS No. 460345-17-9

(2S)-5,7,2',4'-Tetrahydroxy-8-prenyl-5'-(1,1-dimethylallyl)flavanone

Cat. No.: B12413709
CAS No.: 460345-17-9
M. Wt: 424.5 g/mol
InChI Key: PCNCQAWYRGWMFH-QFIPXVFZSA-N
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Description

AChE-IN-17 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-17 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. For instance, acrylamide and methacryloyl carrying piperazine-dihydrofuran derivatives are obtained from radical cyclizations mediated by manganese(III) acetate . The reaction conditions often include:

    Solvent: Acetic acid

    Temperature: Room temperature to reflux conditions

    Catalyst: Manganese(III) acetate

Industrial Production Methods

While specific industrial production methods for AChE-IN-17 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

AChE-IN-17 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

AChE-IN-17 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE-IN-17 is unique due to its specific molecular structure, which allows for potent inhibition of acetylcholinesterase with potentially fewer side effects compared to other inhibitors. Its hybrid structure, combining piperazine and dihydrofuran moieties, contributes to its high binding affinity and selectivity for acetylcholinesterase .

Properties

CAS No.

460345-17-9

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-6-25(4,5)16-9-15(18(27)10-19(16)28)22-12-21(30)23-20(29)11-17(26)14(24(23)31-22)8-7-13(2)3/h6-7,9-11,22,26-29H,1,8,12H2,2-5H3/t22-/m0/s1

InChI Key

PCNCQAWYRGWMFH-QFIPXVFZSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C

Origin of Product

United States

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